((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate
Overview
Description
This compound, also known by its CAS number 864068-45-1, is a complex organic molecule with the formula C27H49O7PS . It’s used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with pyridinium toluenesulfonyloxymethylphosphonate in dry toluene, followed by the addition of oxalyl chloride and N,N-DMF . After stirring at room temperature, the solvents are evaporated and the residue is redissolved in toluene. 3-Hexadecyloxy-1-propanol is then added and the mixture is stirred at room temperature overnight .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 644.6±65.0 °C and its density is predicted to be 1.093±0.06 g/cm3 .Scientific Research Applications
Analytical Methods for Antioxidant Activity
A review on various analytical methods used to determine antioxidant activity highlights tests based on the transfer of a hydrogen atom or an electron, which could be relevant in studying the antioxidant properties of complex chemical compounds. These methods include the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and others that rely on spectrophotometry to monitor reactions involving antioxidants (Munteanu & Apetrei, 2021).
Hydroxypyridinone Complexes with Aluminium
Research on hydroxypyridinones, a class of ligands known for their efficient metal chelating properties, particularly with aluminium (Al) and iron (Fe), could offer insight into the potential biomedical applications of complex chemical compounds. The paper discusses the design, chemistry, and metal binding interactions of these ligands, which may be analogous to studying the interactions of “((3-(Hexadecyloxy)propoxy)(hydroxy)phosphoryl)methyl 4-methylbenzenesulfonate” with biological or environmental matrices (Santos, 2002).
Advanced Oxidation Processes for Acetaminophen Degradation
A review focusing on the advanced oxidation processes (AOPs) for degrading acetaminophen, a common pharmaceutical compound, may provide a framework for understanding how similar methodologies could be applied to degrade or modify “this compound” in environmental or laboratory settings. The review discusses kinetics, mechanisms, by-products, and the potential toxicity of degradation products, which are critical factors in assessing the environmental impact of chemical compounds (Qutob et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-hexadecoxypropoxy-[(4-methylphenyl)sulfonyloxymethyl]phosphinic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-32-23-17-24-33-35(28,29)25-34-36(30,31)27-20-18-26(2)19-21-27/h18-21H,3-17,22-25H2,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSLZCGRQJPZGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49O7PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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